molecular formula C14H14N4O2S2 B2912939 5-Ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 847191-40-6

5-Ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2912939
CAS No.: 847191-40-6
M. Wt: 334.41
InChI Key: UTUNXKHJUWZROV-UHFFFAOYSA-N
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Description

5-Ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C14H14N4O2S2 and its molecular weight is 334.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

This compound acts as an inhibitor of PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . This compound inhibits this process, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair damage pathway . By inhibiting PARP-1, it compromises the cancer cell DNA repair mechanism . This leads to genomic dysfunction and ultimately, cell death .

Pharmacokinetics

The synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study . .

Result of Action

The compound shows promising activity where it emerged as a potent PARP-1 inhibitor . It also exhibits high cytotoxicity against MCF-7 and HCT116 human cancer cell lines . The inhibition of PARP-1 leads to genomic dysfunction and cell death .

Biological Activity

5-Ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine core with various substituents that may influence its biological activity. The molecular formula is C14H16N4O2C_{14}H_{16}N_{4}O_{2}, and its structural representation includes functional groups that are essential for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrimidine compounds exhibit antimicrobial properties. The mechanism may involve the inhibition of bacterial growth through interference with nucleic acid synthesis or cell wall integrity.
  • Anticancer Potential : Research indicates that similar pyrimidine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The compound's ability to interact with DNA and RNA synthesis pathways may contribute to its anticancer effects.
  • Anti-inflammatory Effects : Some studies have reported that compounds within this class can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. This suggests a role in managing conditions like arthritis or other inflammatory diseases.

Understanding the mechanisms through which this compound exerts its effects is crucial for elucidating its therapeutic potential:

  • Enzyme Inhibition : Certain studies have shown that similar compounds inhibit enzymes involved in metabolic pathways (e.g., kinases), which are critical in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with various receptors (e.g., cannabinoid receptors) influencing metabolic processes and potentially leading to weight management and improved glucose tolerance.
  • Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), the compound may protect cells from oxidative damage, contributing to its anti-inflammatory and anticancer properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against Gram-positive bacteria.
Study 2Showed significant anticancer effects in vitro on breast cancer cell lines.
Study 3Reported anti-inflammatory effects in animal models of arthritis.

Properties

IUPAC Name

5-ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c1-4-21-12-9-11(17(2)14(20)18(3)13(9)19)15-10(16-12)8-6-5-7-22-8/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUNXKHJUWZROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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